![molecular formula C15H21N3O3S2 B2966025 2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide CAS No. 1260907-30-9](/img/structure/B2966025.png)

2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

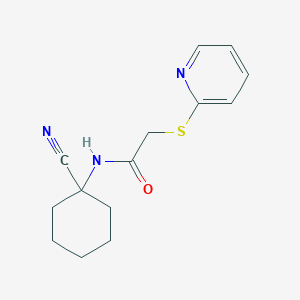

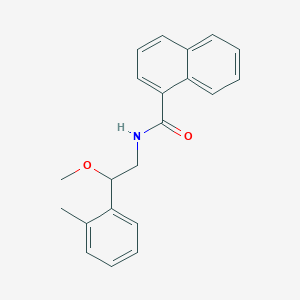

The compound “2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide” is a chemical compound with a complex structure . The exact molecular formula and weight may vary depending on the specific compound .

Molecular Structure Analysis

The molecular structure of this compound is complex, involving a thieno[3,2-d]pyrimidin-2-yl group, a butyl group, a sulfanyl group, and a 2-methoxyethyl group . The exact structure would depend on the specific compound .Applications De Recherche Scientifique

Crystal Structure Analysis

Research involving closely related compounds to 2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide focuses on the examination of crystal structures. For instance, studies on N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide and its analogs reveal the compounds' folded conformation, where the pyrimidine ring inclines at significant angles to the benzene ring, showcasing their potential in drug design due to the structural adaptability of such molecules (Subasri et al., 2017).

Antimicrobial and Antitumor Activities

Several derivatives of thieno[3,2-d]pyrimidine, a core structure related to the compound , have been synthesized to assess their antimicrobial and antitumor activities. For example, a study on pyrimidinone and oxazinone derivatives fused with thiophene rings revealed significant antibacterial and antifungal activities, comparable to established antibiotics (Hossan et al., 2012). Similarly, novel thieno[3,2-d]pyrimidine derivatives have shown potent anticancer activity against various human cancer cell lines, suggesting the potential of these compounds in cancer therapy (Hafez & El-Gazzar, 2017).

Radiosynthesis for Imaging Applications

The radiosynthesis of [18F]PBR111, a derivative of 2-phenylpyrazolo[1,5-a]pyrimidineacetamide, highlights the application of related structures in positron emission tomography (PET) for imaging the translocator protein (18 kDa). This demonstrates the compound's relevance in diagnosing and monitoring diseases by providing a method for in vivo imaging with high specificity and sensitivity (Dollé et al., 2008).

Synthesis and Chemical Reactivity

Research into the chemical reactivity and synthesis of related compounds, such as the novel 2-[(1-chloro-3-oxoprop-1-en-1-yl)amino]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, provides insights into creating derivatives with potential therapeutic applications. These studies involve the exploration of Schiff bases, pyrazoles, and other heterocyclic compounds through reactions with bifunctional nucleophiles, underscoring the versatility and potential of the core structure in drug development (Farouk et al., 2021).

Safety and Hazards

Propriétés

IUPAC Name |

2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-methoxyethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3S2/c1-3-4-7-18-14(20)13-11(5-9-22-13)17-15(18)23-10-12(19)16-6-8-21-2/h5,9H,3-4,6-8,10H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIIHMBXCPXRHGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-Oxaspiro[4.6]undecan-2-ylmethyl)prop-2-enamide](/img/structure/B2965952.png)

![2-{[({(E)-[4-(benzyloxy)phenyl]methylidene}amino)oxy]carbonyl}thiophene](/img/structure/B2965955.png)

![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 3-methylbenzoate](/img/structure/B2965959.png)

![5-Chloro-2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine](/img/structure/B2965964.png)